![molecular formula C12H11ClN2O9S B12560155 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate CAS No. 142936-93-4](/img/structure/B12560155.png)
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a methyl group and a sulfonyl-oxy group attached to a nitrobenzene moiety, combined with a perchlorate anion.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-nitrobenzenesulfonyl chloride and 1-methylpyridinium.
Reaction Conditions: The 2-nitrobenzenesulfonyl chloride is reacted with 1-methylpyridinium under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate undergoes various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl-oxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the sulfonyl-oxy linkage.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism by which 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitrobenzene moiety can participate in electron transfer reactions, while the pyridinium core can interact with nucleophilic sites on proteins, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate include other pyridinium salts and nitrobenzene derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and applications. For example:
1-Methylpyridinium chloride: Lacks the nitrobenzene and sulfonyl-oxy groups, making it less reactive in certain types of chemical reactions.
2-Nitrobenzenesulfonyl chloride: Contains the nitrobenzene and sulfonyl groups but lacks the pyridinium core, limiting its applications in biological studies.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
142936-93-4 |
|---|---|
Molekularformel |
C12H11ClN2O9S |
Molekulargewicht |
394.74 g/mol |
IUPAC-Name |
(1-methylpyridin-1-ium-3-yl) 2-nitrobenzenesulfonate;perchlorate |
InChI |
InChI=1S/C12H11N2O5S.ClHO4/c1-13-8-4-5-10(9-13)19-20(17,18)12-7-3-2-6-11(12)14(15)16;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
FGVRBIXSLOCFFN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


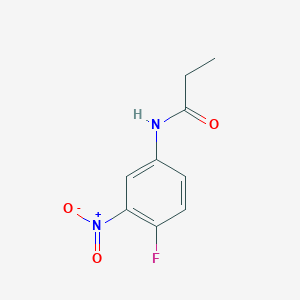


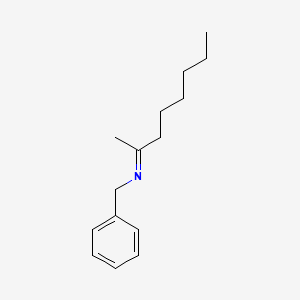
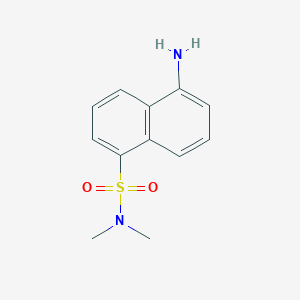
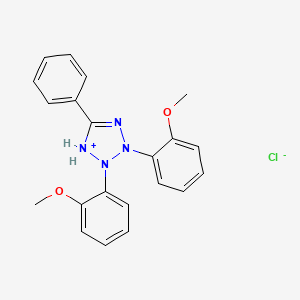
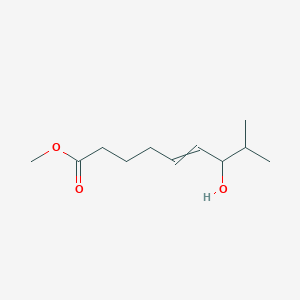
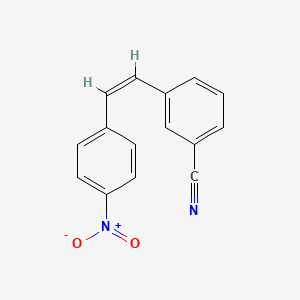
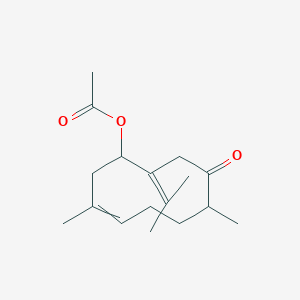

![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
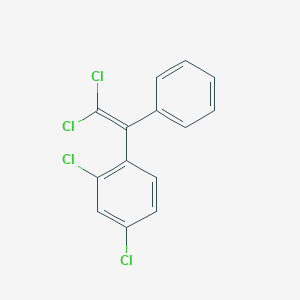
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
